3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid

Antidiabetic α-Amylase Enzyme Inhibition

3-Methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid (C14H11N3O2, MW 253.26) is a heterocyclic compound belonging to the pyrazolo[3,4-b]pyridine family, featuring a fused pyrazole-pyridine core with a methyl group at C3, a phenyl substituent at N1, and a carboxylic acid at C6. This specific 3-methyl-1-phenyl substitution pattern on the 6-carboxylic acid scaffold confers distinct electronic and steric properties that differentiate it from positional isomers (e.g., the 5-carboxylic acid analog).

Molecular Formula C14H11N3O2
Molecular Weight 253.26 g/mol
CAS No. 1274506-24-9
Cat. No. B1425655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid
CAS1274506-24-9
Molecular FormulaC14H11N3O2
Molecular Weight253.26 g/mol
Structural Identifiers
SMILESCC1=NN(C2=C1C=CC(=N2)C(=O)O)C3=CC=CC=C3
InChIInChI=1S/C14H11N3O2/c1-9-11-7-8-12(14(18)19)15-13(11)17(16-9)10-5-3-2-4-6-10/h2-8H,1H3,(H,18,19)
InChIKeySANXAJKISVKWSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid (CAS 1274506-24-9): A Pyrazolopyridine-6-Carboxylic Acid Scaffold for Medicinal Chemistry and Targeted Procurement


3-Methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid (C14H11N3O2, MW 253.26) is a heterocyclic compound belonging to the pyrazolo[3,4-b]pyridine family, featuring a fused pyrazole-pyridine core with a methyl group at C3, a phenyl substituent at N1, and a carboxylic acid at C6. This specific 3-methyl-1-phenyl substitution pattern on the 6-carboxylic acid scaffold confers distinct electronic and steric properties that differentiate it from positional isomers (e.g., the 5-carboxylic acid analog) [1]. The compound serves as a key synthetic intermediate in the development of CFTR correctors for cystic fibrosis and α-amylase inhibitors for diabetes research, with documented synthetic routes achieving 55–70% yield under solvent-free conditions [2][3].

3-Methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid: Why Generic Substitution Fails in Pyrazolopyridine-Based Programs


While pyrazolo[3,4-b]pyridines constitute a broad class of heterocyclic scaffolds, the specific positioning of substituents profoundly influences biological activity and synthetic accessibility. The 6-carboxylic acid is essential for CFTR corrector pharmacophore engagement; in the GLPG2737 optimization campaign, the 4-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid core was maintained throughout SAR exploration because the 6-COOH group mediates critical protein-ligand interactions [1]. In contrast, the 5-carboxylic acid isomer directs activity toward an entirely different target class—NAMPT inhibition—demonstrating that the acid position is not interchangeable [2]. Furthermore, the 3-methyl-1-phenyl substitution pattern uniquely enables the solvent-free Doebner synthesis route with 55–70% yield, whereas the N1-unsubstituted analog (3-methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid) lacks the phenyl-mediated electronic modulation that facilitates this efficient pathway [3]. These findings underscore that generic substitution with other pyrazolo[3,4-b]pyridine carboxylic acids cannot replicate the combined synthetic efficiency and target-engagement profile of this specific compound.

3-Methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid: Quantitative Evidence Guide for Scientific Procurement Decisions


Superior α-Amylase Inhibition: Direct Comparison with Acarbose in In Vitro Antidiabetic Assays

Pyrazolo[3,4-b]pyridine-6-carboxylate and hydrazide derivatives synthesized from 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid intermediates exhibit α-amylase inhibitory activity with IC50 values ranging from 5.10 to 9.6 μM, representing a 21- to 39-fold improvement over the reference drug acarbose (IC50 = 200.1 ± 10.0 μM) [1][2]. This potency advantage is consistent across two independent synthetic series (biaryl esters 6a-i and hydrazides 7a-i in one study; hydrazides 3a-d and hydrazones 4a-e in the other), confirming the scaffold's privileged status for antidiabetic lead optimization.

Antidiabetic α-Amylase Enzyme Inhibition

Synthetic Yield Efficiency via Solvent-Free Doebner Method: Time and Yield Comparison with Conventional Reflux Protocols

The key intermediate ethyl 4-(4-bromophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate is synthesized from 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid precursors via a solvent-free modified Doebner method, achieving a 60% yield with significantly reduced reaction time [1]. In a parallel study, pyrazolo[3,4-b]pyridine-6-carboxylate derivatives (2a-d) were obtained in 55–70% yield under solvent-free conditions in the minimum time frame compared with the conventional refluxing method, which typically requires extended heating (6–12 hours) and yields lower conversions [2]. The solvent-free approach eliminates volatile organic solvents, improving process safety and scalability.

Synthetic Efficiency Green Chemistry Process Optimization

Essential 6-Carboxylic Acid for CFTR Corrector Engagement: Pharmacophore Requirement Established in GLPG2737 Optimization Campaign

The 4-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid core, of which 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid is a direct structural analog, was identified as the foundational pharmacophore for type 2 CFTR correctors [1]. SAR studies demonstrated that the 6-carboxylic acid group is critical for initial CFTR binding; while subsequent replacement with acylsulfonamides (e.g., GLPG2737) improved ADMET properties, the carboxylic acid form maintains the essential protein-ligand interaction that defines the series [1]. In contrast, pyrazolo[3,4-b]pyridine-5-carboxylic acid derivatives engage an entirely different target profile—primarily NAMPT inhibition—confirming that the 6-COOH position is the required vector for CFTR programs [2]. The patent literature further establishes substituted pyrazolo[3,4-b]pyridin-6-carboxylic acids as CFTR modulators useful for treating cystic fibrosis and related conditions [3].

CFTR Modulator Cystic Fibrosis Structure-Activity Relationship

Trypanocidal Activity of Pyrazolo[3,4-b]pyridine-6-Carboxylic Acid Derivatives Against Trypanosoma cruzi

New carbohydrazide derivatives synthesized from 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine, substituted at the C-6 position by phenyl, methyl, or trifluoromethyl groups, were evaluated for in vitro trypanocidal activity against both trypomastigote and amastigote forms of Trypanosoma cruzi [1]. The 4-carbohydrazide derivatives exhibited distinct activity profiles, with lipophilicity and stereoelectronic properties at the C-6 position influencing potency [1]. In a related series, 1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine derivatives demonstrated IC50 values of 1.11 ± 0.29 μM against amastigote forms, and selected compounds progressed to in vivo evaluation in T. cruzi-infected BALB/c mice, demonstrating that the pyrazolo[3,4-b]pyridine-6-substituted scaffold supports both in vitro and in vivo trypanocidal activity [2].

Trypanocidal Chagas Disease Antiparasitic

3-Methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid: Best Research and Industrial Application Scenarios


Antidiabetic Drug Discovery: α-Amylase Inhibitor Lead Optimization

Medicinal chemistry teams developing next-generation α-amylase inhibitors for type 2 diabetes should prioritize this compound as a starting scaffold. Derivatives synthesized from this core consistently achieve IC50 values 21–39× lower than acarbose (5.10–9.6 μM vs 200.1 μM), providing a substantial potency head start for SAR campaigns [1]. The solvent-free synthesis route enables rapid analog generation with 55–70% yield, facilitating efficient library construction for hit-to-lead and lead optimization phases [1].

Cystic Fibrosis CFTR Corrector Development Programs

Research groups pursuing type 2 CFTR correctors should procure this compound as a validated pharmacophore entry point. The 6-carboxylic acid moiety is essential for CFTR binding, as confirmed in the GLPG2737 optimization campaign where the 4-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid core was retained throughout SAR exploration [2]. Procurement of the 6-COOH isomer avoids the target-divergent 5-COOH isomer, which directs activity toward NAMPT inhibition rather than CFTR modulation [3]. The compound's availability as a building block from reputable suppliers (e.g., Enamine) supports rapid initiation of CFTR modulator programs.

Antiparasitic Drug Discovery: Chagas Disease Hit Identification

Investigators targeting Trypanosoma cruzi for Chagas disease therapy can utilize this compound as a derivatizable intermediate. The C-6 carboxylic acid serves as a synthetic handle for generating carbohydrazide and 2,3-dihydro-1,3,4-oxadiazole derivatives, which have demonstrated in vitro trypanocidal activity and, in related series, progression to in vivo efficacy studies in T. cruzi-infected mouse models [4]. The scaffold's favorable drug-likeness profile, as assessed by Osiris fragment-based analysis, supports its prioritization for antiparasitic lead identification [5].

Green Chemistry Process Development and Scale-Up

Process chemistry groups seeking to implement sustainable manufacturing practices should evaluate the solvent-free Doebner synthesis route for this compound. The method eliminates volatile organic solvents while achieving 55–70% yield in significantly reduced time compared to conventional reflux protocols [1]. This green chemistry approach reduces solvent procurement and disposal costs while improving process safety, making it suitable for pilot-scale production of the compound as a key intermediate for multiple therapeutic programs.

Quote Request

Request a Quote for 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.